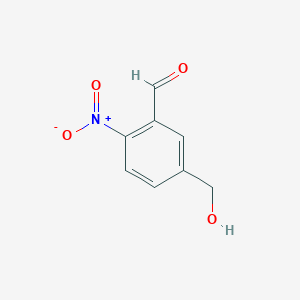![molecular formula C20H14O6 B8222882 5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8222882.png)
5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
描述
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid is an organic compound with the molecular formula C20H14O6 It is a derivative of terphenyl, a compound consisting of three benzene rings connected in a linear arrangement
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a Suzuki coupling reaction between a dibromo-benzene derivative and a phenylboronic acid.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Carboxylation: The final step involves the carboxylation of the terphenyl core, which can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted terphenyl derivatives depending on the reagents used.
科学研究应用
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.
作用机制
The mechanism of action of 4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid involves its ability to interact with various molecular targets through its hydroxyl and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through pathways involving oxidative stress modulation, metal ion chelation, and interaction with cellular proteins.
相似化合物的比较
Similar Compounds
4,4’‘-Dihydroxy-[1,1’4’,1’‘-terphenyl]-2’,3,3’'-tricarboxylic acid: Similar structure but with an additional carboxylic acid group.
4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylic acid: Contains fluorine atoms and a different arrangement of functional groups.
Uniqueness
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable hydrogen bonds and coordinate with metal ions makes it particularly valuable in the synthesis of advanced materials and in medicinal chemistry.
属性
IUPAC Name |
5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-7-5-13(9-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-18(22)16(10-14)20(25)26/h1-10,21-22H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLXGWZXBPJXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222814.png)
![2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222818.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222832.png)

![2-Bromo-7-iodo-9,9'-spirobi[fluorene]](/img/structure/B8222841.png)


![9,14-dibromo-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B8222871.png)
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)


![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)


